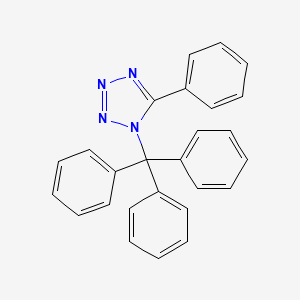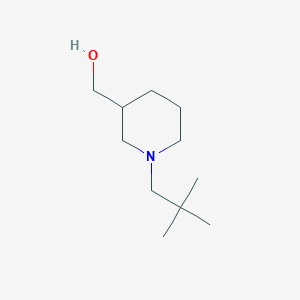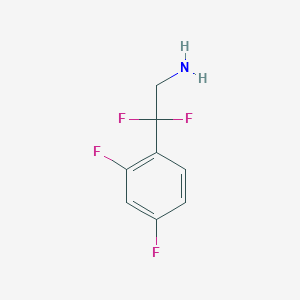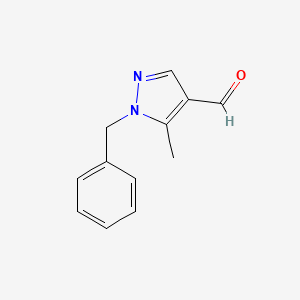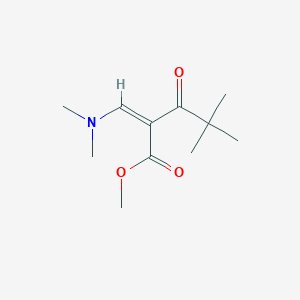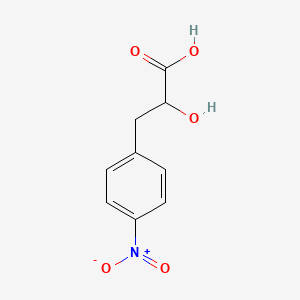
2-Hydroxy-3-(4-nitrophenyl)propanoic acid
Vue d'ensemble
Description
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound with a molecular weight of 227.17 . It has a unique structure that enables it to be utilized in various fields such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
A chemoenzymatic strategy has been designed for the synthesis of a similar compound, where 4-nitrobenzaldehyde is converted to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(4-nitrophenyl)propanoic acid” can be represented by the InChI code1S/C9H9NO6/c11-7-2-1-5 (3-6 (7)10 (15)16)4-8 (12)9 (13)14/h1-3,8,11-12H,4H2, (H,13,14) . Physical And Chemical Properties Analysis
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a solid compound . Its IUPAC name is 2-hydroxy-3-(4-nitrophenyl)propanoic acid, and it has a molecular weight of 211.17 .Applications De Recherche Scientifique
1. Intermediate in Synthesis of Fire-retardants
2-Hydroxy-3-(4-nitrophenyl)propanoic acid has been used in the synthesis of fire-retardant intermediates. Specifically, its derivative, 2,2-bis(4-hydroxy-3-nitrophenyl)-propane, has been synthesized by nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. This process, under optimal conditions, yielded the target product with a high yield of 87.5% (H. Yun-chu, 2002).
2. Role in Optical Activity and Stereochemistry Studies
The compound has been utilized in research on optical activity and stereochemistry. One study involved the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters using a derivative of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid (S. Drewes et al., 1992).
3. Antioxidant, Anti-inflammatory, and Antiulcer Activity
A series of novel compounds involving derivatives of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid have been synthesized and evaluated for their in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. Some of these compounds exhibited significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
4. Solid-Phase Synthesis Applications
The compound has been used in solid-phase synthesis processes. An efficient method for the synthesis of diverse 3,5-disubstituted-2-aminofuranones was developed using α-Hydroxy acids loaded on a nitrophenyl carbonate derivative of Wang resin as acylating agents (D. Matiadis et al., 2009).
5. Enantioseparation Studies
2-Hydroxy-3-(4-nitrophenyl)propanoic acid is involved in the study of enantioseparation, particularly in the context of countercurrent chromatography. This research contributes to our understanding of the influence of substituents on enantiorecognition in chemical compounds (Yang Jin et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)
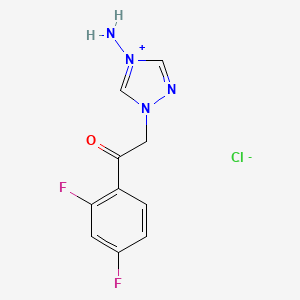

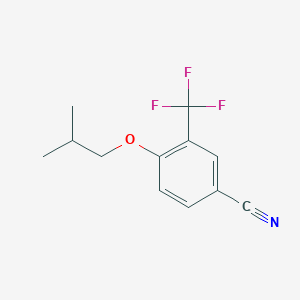
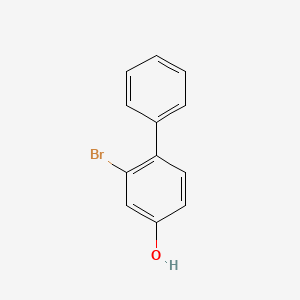
![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)
